molecular formula C17H28O2 B14708840 3-Undecylbenzene-1,2-diol CAS No. 21704-31-4

3-Undecylbenzene-1,2-diol

Cat. No.: B14708840
CAS No.: 21704-31-4
M. Wt: 264.4 g/mol
InChI Key: LSOWJXYTQNMRAE-UHFFFAOYSA-N
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Description

3-Undecylbenzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and an undecyl chain at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Undecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 3-undecylbenzene. This can be done using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Undecylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Undecylbenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Undecylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The undecyl chain provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the undecyl chain.

    Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positions.

    Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positions.

Uniqueness

3-Undecylbenzene-1,2-diol is unique due to the presence of the long undecyl chain, which imparts distinct physical and chemical properties compared to other dihydroxybenzenes. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in biology and industry .

Properties

CAS No.

21704-31-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

3-undecylbenzene-1,2-diol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(18)17(15)19/h11,13-14,18-19H,2-10,12H2,1H3

InChI Key

LSOWJXYTQNMRAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=CC=C1)O)O

Origin of Product

United States

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